![molecular formula C14H10Cl2O3 B1276833 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid CAS No. 52803-76-6](/img/structure/B1276833.png)
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
Overview
Description
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.14 g/mol . This compound is characterized by the presence of two chlorine atoms and a benzoic acid moiety, making it a derivative of benzoic acid. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-chlorobenzyl chloride.
Reaction: The hydroxyl group of 5-chloro-2-hydroxybenzoic acid undergoes an etherification reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials and reagents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a hydroxy derivative.
Esterification: Formation of esters like methyl 5-chloro-2-[(4-chlorobenzyl)oxy]benzoate.
Reduction: Formation of 5-chloro-2-[(4-chlorobenzyl)oxy]benzyl alcohol.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is utilized as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
2. Catalysis
This compound is employed in catalytic processes due to its ability to participate in various chemical reactions. Its structure allows it to interact effectively with catalysts, enhancing reaction rates and selectivity.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest potential efficacy against Gram-positive bacteria and Candida albicans .
2. Anti-inflammatory Effects
The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory conditions .
3. Analgesic Activity
Research has shown that derivatives of this compound may exhibit analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing pain perception through modulation of nociceptive pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | 0.57 ± 0.02 μg/mL |
Time to Maximum Concentration (Tmax) | 28.9 ± 1.1 min |
Total Systemic Exposure (AUC) | 66.3 ± 1.0 μg·min/mL |
Elimination Half-life (Tel21) | 39.4 ± 3.9 min |
These parameters indicate moderate absorption with a relatively long elimination half-life, suggesting sustained activity over time.
Case Studies and Research Findings
In Vivo Studies
In studies assessing the anti-inflammatory effects of compounds similar to this compound, significant reductions in inflammatory markers were observed in animal models, indicating its potential therapeutic benefits.
Protein Interaction Studies
Research has demonstrated that structurally related compounds can effectively bind to proteins involved in metabolic pathways, influencing their activity and leading to novel therapeutic applications .
Comparative Analyses
Comparative studies with other benzyloxy derivatives have shown that halogen substitution can enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Disrupt Membranes: Incorporate into cell membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: A simpler derivative with only one chlorine atom and no benzyl ether group.
4-Chlorobenzoic Acid: Another derivative with the chlorine atom in a different position.
5-Bromo-2-[(4-bromobenzyl)oxy]benzoic Acid: A brominated analogue with similar structural features but different halogen atoms.
Uniqueness
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is unique due to the presence of two chlorine atoms and a benzyl ether group, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H10Cl2O3
- Molecular Weight : 297.14 g/mol
- CAS Number : 52803-76-6
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. For instance, it may bind to active sites on enzymes, altering their catalytic activity.
- Cell Signaling Modulation : It influences cellular processes by affecting signaling pathways, gene expression, and cellular metabolism. This modulation can lead to significant changes in cell function.
- Biochemical Pathways : The compound participates in nucleophilic substitution reactions, particularly at the benzylic position, which is crucial for its reactivity and interaction with biomolecules.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound often exhibit antimicrobial activity. Preliminary studies suggest that this compound may have potential as an antimicrobial agent against various pathogens.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions. Its ability to modulate immune responses could be beneficial in developing new therapeutic agents .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Synthesis and Biological Evaluation : A study synthesized derivatives of benzoic acid and evaluated their biological activities, including their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives showed promising inhibitory effects on these enzymes, indicating potential applications in neurodegenerative diseases .
- In Vitro Studies : In vitro assays demonstrated that certain concentrations of this compound exhibited moderate antimicrobial activity against Gram-positive bacteria, suggesting its utility in pharmaceutical applications .
- Toxicity Assessments : Toxicity evaluations indicated that while the compound shows biological activity, it also requires careful assessment regarding cytotoxicity at higher concentrations .
Data Table of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid and its derivatives?
Methodological Answer: The compound can be synthesized via coupling reactions between halogenated benzoic acids and benzyl halides. For example:
- Esterification: React 5-chloro-2-hydroxybenzoic acid with 4-chlorobenzyl chloride under basic conditions (e.g., KCO) to form the benzyloxy intermediate.
- Catalytic Hydrogenation: Reduce nitro or azide intermediates to amines, as demonstrated in the synthesis of related benzamide derivatives .
- Protection/Deprotection Strategies: Use benzyl groups to protect hydroxyl moieties during multi-step syntheses, followed by acidic or catalytic removal .
Key Data:
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Coupling | 4-chlorobenzyl chloride, KCO, DMF | ~60-75 | |
Hydrogenation | H, Pd/C, MeOH | ~85 |
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization: Grow crystals via slow evaporation in ethanol or DMSO.
- Data Collection: Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Analyze hydrogen bonding (e.g., O–H⋯O interactions) and molecular packing using software like SHELXL. Intramolecular S(6) ring motifs are common in halogenated benzoic acids .
Key Data (from analogous structures):
Parameter | Value (5-Chloro-2-hydroxybenzoic Acid) |
---|---|
Crystal System | Monoclinic, P2/c |
Unit Cell (Å) | a = 23.526, b = 3.797, c = 16.732 |
Hydrogen Bonds | O1–H1O2⋯O2 (2.65 Å) |
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance binding affinity for dopamine D2 or serotonin 5-HT3 receptors?
Methodological Answer: Structural modifications should balance lipophilicity and hydrogen-bonding capacity:
- Sulfonamide Addition: Introduce sulfonamide groups at the 2-position to improve receptor interactions, as seen in antiemetic agents .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses with receptor active sites.
- In Vitro Assays: Test derivatives via competitive binding assays using radiolabeled ligands (e.g., [H]spiperone for D2 receptors) .
Contradiction Note: Discrepancies in binding data may arise from variations in assay conditions (e.g., pH, temperature). Validate results using orthogonal methods like functional cAMP assays .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for substituted benzoic acid derivatives?
Methodological Answer:
- Multi-Technique Validation: Cross-reference H/C NMR, IR (e.g., carbonyl stretches at ~1680 cm), and high-resolution mass spectrometry (HRMS).
- Dynamic Effects: Consider rotational barriers of the benzyloxy group, which may cause unexpected splitting in NMR. Variable-temperature NMR can clarify .
- XRD Confirmation: Resolve ambiguous stereochemistry via SC-XRD, as demonstrated for 2-(4-chloro-benzamido)benzoic acid .
Q. How can reaction yields be optimized for low-yielding coupling reactions involving 4-chlorobenzyl halides?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)) for Ullmann-type couplings, optimizing ligand systems (e.g., bipyridines).
- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Microwave Assistance: Reduce reaction times from hours to minutes while improving yields (e.g., 80% yield in 30 mins at 120°C) .
Key Optimization Table:
Condition | Yield Improvement | Reference |
---|---|---|
Microwave (120°C) | +25% | |
Pd(OAc)/Bipy | +15% |
Q. What computational methods predict the impact of substituents on the compound’s acidity and solubility?
Methodological Answer:
- pKa Prediction: Use software like MarvinSketch or SPARC to calculate acid dissociation constants. Chlorine substituents typically lower pKa (increase acidity) by ~0.5 units .
- Solubility Modeling: Apply Hansen solubility parameters (HSPs) or COSMO-RS to estimate solubility in organic/aqueous mixtures.
- DFT Calculations: Analyze electron-withdrawing effects of chloro groups on the carboxylate moiety via Gaussian09 at the B3LYP/6-31G* level .
Properties
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIDZYHPEJGCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403866 | |
Record name | 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-76-6 | |
Record name | 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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